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(Z)-1,2-dibromo-1,2-difluoroethene

Cat. No.: B1423197
CAS No.: 359-21-7
M. Wt: 221.83 g/mol
InChI Key: HATFLOWGZBUEIE-UPHRSURJSA-N
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Description

Academic Significance of Vicinal Dihalo-Difluoroethenes in Synthetic Methodologies

Vicinal dihalo-difluoroethenes, such as 1,2-dibromo-1,2-difluoroethene, are of considerable academic interest due to their utility in a variety of synthetic transformations. The presence of both bromine and fluorine atoms on adjacent carbons in an ethene backbone creates a unique electronic environment that influences the molecule's reactivity.

These compounds are particularly valuable in nucleophilic vinylic substitution reactions. acs.orgacs.orgresearchgate.net The differential reactivity of the halogen atoms—with bromine typically being a better leaving group than fluorine—allows for selective substitution, providing a pathway to a diverse range of functionalized fluoroalkenes. acs.orgresearchgate.net For instance, the reaction of 1,2-dibromo-1,2-difluoroethene with alkoxides can lead to the displacement of one or both bromine atoms, depending on the reaction conditions. researchgate.net

Furthermore, vicinal dihalo-difluoroethenes serve as precursors for the synthesis of other important fluorinated compounds. For example, they can be used to prepare fluorinated stilbenes through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net These reactions are significant as they allow for the construction of carbon-carbon bonds while preserving the difluoroethene core. researchgate.net The resulting fluorinated stilbenes have potential applications in materials science, including the development of liquid crystals. researchgate.net

The study of vicinal dihalo-difluoroethenes also contributes to a fundamental understanding of reaction mechanisms in organofluorine chemistry. Research into their reactions provides insights into the stereochemistry of nucleophilic vinylic substitution and the factors that control regioselectivity. acs.orgresearchgate.net

Current Research Landscape and Future Directions for 1,2-Dibromo-1,2-difluoroethene

The current research landscape for 1,2-dibromo-1,2-difluoroethene is focused on expanding its synthetic utility and exploring the properties of the novel fluorinated compounds derived from it.

Detailed Research Findings:

Recent studies have demonstrated the successful use of 1,2-dibromo-1,2-difluoroethene in the synthesis of symmetrical and unsymmetrical 1,2-difluorostilbenes. researchgate.net A study by Eddarir, Kajjout, and Rolando described an efficient synthesis using a Suzuki-Miyaura palladium-catalyzed cross-coupling reaction of arylboronic acids with predominantly (E)-1,2-dibromo-1,2-difluoroethene. researchgate.net The reaction proceeded in good yields and, importantly, retained the stereochemistry of the starting material. researchgate.net This methodology is significant as it is effective regardless of whether the arylboronic acid contains electron-withdrawing or electron-donating groups. researchgate.net

Another area of active investigation involves the nucleophilic substitution reactions of 1,2-dibromo-1,2-difluoroethene. Research has shown that reactions with various nucleophiles, such as alkoxides and thiolates, can lead to a variety of products. acs.orgresearchgate.net For example, the reaction with sodium p-toluenethiolate in methanol (B129727) results in a reduction-substitution product, while in DMSO, it yields products from the displacement of one or two bromine atoms. acs.org These findings highlight the tunability of the reaction outcomes based on the choice of solvent and nucleophile.

Interactive Data Table: Reactions of 1,2-Dibromo-1,2-difluoroethene

Reactant(s)Key ConditionsMajor Product(s)Research Focus
Arylboronic acidsPalladium catalyst, Cs2CO3, Toluene(E)-1,2-DifluorostilbenesC-C bond formation, Stereospecific synthesis
NaOMe (1 equiv)-Product of single bromine displacement, methyl dimethoxyacetate, methyl bromofluoroacetateNucleophilic vinylic substitution
NaOMe (2 equiv)130°CMethyl dimethoxyacetate, methyl bromofluoroacetate, dimethyl etherNucleophilic vinylic substitution
EtOCH2CH2O--2-ethoxyethyl bromofluoroacetate, bis(2-ethoxyethyl) ether, E/Z mixtures of substitution productsIntramolecular element effect (kBr/kF)
p-TolSNaMethanolp-TolSC(F)=CHF, (p-TolS)2, p-TolSMeReduction-substitution reactions
p-TolSNaDMSOE/Z mixtures of single or double bromine displacement productsNucleophilic vinylic substitution

Future Directions:

Future research is likely to focus on several key areas. The development of more efficient and environmentally friendly synthetic methods for preparing 1,2-dibromo-1,2-difluoroethene and its derivatives is an ongoing pursuit. This includes exploring new catalytic systems and reaction conditions.

There is also significant interest in expanding the scope of its applications in the synthesis of biologically active molecules and advanced materials. The unique properties conferred by the difluorovinyl group make it an attractive moiety for incorporation into pharmaceuticals and agrochemicals. Further exploration of its reactivity with a wider range of nucleophiles and in different reaction types will continue to be a fruitful area of research. Additionally, the unique properties of this compound make it a candidate for further investigation in the synthesis of novel fluoropolymers and other materials with specialized applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Br2F2 B1423197 (Z)-1,2-dibromo-1,2-difluoroethene CAS No. 359-21-7

Properties

CAS No.

359-21-7

Molecular Formula

C2Br2F2

Molecular Weight

221.83 g/mol

IUPAC Name

(Z)-1,2-dibromo-1,2-difluoroethene

InChI

InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1-

InChI Key

HATFLOWGZBUEIE-UPHRSURJSA-N

Canonical SMILES

C(=C(F)Br)(F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dibromo 1,2 Difluoroethene

Stereoselective Synthesis of Vicinal Dihalo-Difluoroethenes

Achieving stereocontrol in the synthesis of complex molecules is a cornerstone of modern organic chemistry. For vicinal dihalo-difluoroethenes, this involves the precise arrangement of four different substituents on a carbon-carbon double bond, leading to the possibility of (E) and (Z) diastereomers. Furthermore, if the substitution pattern allows, chiral centers can be generated, necessitating enantioselective control.

While the direct enantioselective synthesis of a chiral derivative of 1,2-dibromo-1,2-difluoroethene is a highly specialized area, general principles for the asymmetric synthesis of fluorinated alkenes have been extensively developed. These methods often rely on catalysis to introduce chirality.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of a fluorination or halogenation step. For instance, chiral aryl iodide catalysts have been successfully employed in the catalytic diastereo- and enantioselective fluoroamination of alkenes. nih.gov This approach uses a nucleophilic fluoride source to create fluorine-containing stereocenters with high selectivity. nih.gov Although applied to fluoroamination, the underlying principle of using a chiral catalyst to control the addition of a fluorine atom and another functional group across a double bond is highly relevant.

Another emerging area is biocatalysis, where enzymes are used to catalyze reactions with high enantioselectivity. Ene reductases have been used for the asymmetric synthesis of alkyl fluorides from α-fluoroenones and α-fluoroenoates, demonstrating that biological systems can effectively control stereochemistry at a fluorinated carbon center. soton.ac.uk The geometry of the starting alkene ((Z) or (E)) can lead to opposite enantiomers of the product, highlighting the precise control offered by these biocatalytic systems. soton.ac.uk

These catalytic asymmetric strategies provide a framework for the potential development of methods to synthesize enantioenriched vicinal dihalo-difluoroethenes, where a chiral catalyst could differentiate between prochiral faces of a fluorinated precursor.

Diastereoselective control, which determines the relative configuration of stereocenters, is crucial for synthesizing the correct (E) or (Z) isomer of 1,2-dibromo-1,2-difluoroethene. This control can be achieved through various means, including substrate control, reagent control, or catalyst control.

A common method for synthesizing 1,2-dihaloalkenes is the dihalogenation of alkynes. The stereochemical outcome of this reaction is often dependent on the mechanism. For example, the electrophilic addition of halogens like bromine to alkynes typically proceeds through an anti-addition pathway, which would lead to the formation of the (E)-isomer. masterorganicchemistry.com Catalyst-free systems using a combination of an N-halosuccinimide (NXS) electrophile and an alkali metal halide (MX) in acetic acid can generate reactive dihalogen species in situ (e.g., IBr, BrCl, Br2), leading to the exclusive trans-dihalogenation of a wide range of alkynes.

An addition/elimination reaction sequence is another powerful tool for stereocontrolled synthesis. One study demonstrated a stereocontrolled approach to bromofluoroalkenes starting from silylated β,β-difluorostyrene derivatives. acs.org This method involves an initial addition of an organolithium reagent, followed by a bromination/desilicobromination sequence to yield bromofluoroalkenes with high diastereoselectivity (up to >97:3). acs.org Such a strategy, if adapted to a suitable precursor, could provide a route to stereochemically defined 1,2-dibromo-1,2-difluoroethene.

The following table summarizes representative approaches to stereocontrolled haloalkene synthesis, highlighting the reagents and resulting stereoselectivity, which could be conceptually applied to the synthesis of 1,2-dibromo-1,2-difluoroethene.

Method Precursor Type Reagents/Catalyst Key Transformation Stereochemical Outcome
DihalogenationAlkyneN-Bromosuccinimide (NBS), LiBr, Acetic AcidIn situ generation of Br2trans-Dibromination ((E)-isomer)
Addition/Eliminationβ,β-difluorostyreneOrganolithium, then Br2Bromination/desilicobrominationHigh diastereoselectivity (>97:3) acs.org
FluoroaminationAllylic AmineChiral Aryl Iodide, HF-pyridine, mCPBACatalytic fluoroaziridinationHigh diastereo- and enantioselectivity nih.gov
Biocatalytic Reductionα-fluoroenoneEne ReductaseAsymmetric reductionHigh enantioselectivity soton.ac.uk

Catalytic Pathways in the Synthesis of Halogenated Fluoroalkenes

Catalysis offers efficient and selective routes to halogenated fluoroalkenes, often proceeding under milder conditions and with greater functional group tolerance than stoichiometric methods. Both transition metals and small organic molecules (organocatalysts) have been employed to construct these valuable motifs.

Transition metals such as palladium, nickel, and copper are powerful catalysts for forming carbon-carbon and carbon-halogen bonds. While direct catalytic dibromo-difluorination is not established, related transformations of gem-difluoroalkenes are well-documented. Many of these reactions proceed via a β-fluoride elimination mechanism, where a transition metal catalyst facilitates the functionalization of a C-F bond to deliver a monofluoroalkene product. nih.govnih.gov

For example, nickel-catalyzed reductive coupling reactions can join unactivated alkyl bromides with gem-difluoroalkenes. nih.gov This process involves a distinctive catalytic cycle that can include steps like alkyl-Ni chain-walking and defluorinative coupling to generate monofluoroalkenyl derivatives. nih.gov Similarly, palladium catalysis is widely used for cross-coupling reactions. Bromofluoroalkenes can be used in Pd-catalyzed transformations to access more complex tri- and tetrasubstituted fluoroalkenes, demonstrating the utility of halogenated fluoroalkenes as synthetic handles. acs.org

Transition metal-catalyzed C-H activation is another advanced strategy that provides a direct route to functionalized alkenes. This approach can merge C-H activation with C-Br or C-F cleavage in gem-bromo/difluoroalkenes to synthesize monofluoroalkenes. rsc.org These methods offer high atom- and step-economy compared to traditional cross-coupling reactions. rsc.org

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of synthetic chemistry. soton.ac.uk In the context of fluoroalkene synthesis, organocatalysts offer metal-free alternatives for creating stereogenic centers.

Chiral amines, particularly pyrrolidine derivatives, are effective organocatalysts for asymmetric conjugate additions via enamine activation. rsc.org This type of activation can be used to react carbonyl compounds with electrophiles, including sources of fluorine. Asymmetric fluorination of carbonyl compounds using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral amine catalyst is a well-established method for creating α-fluorocarbonyl compounds with high enantioselectivity.

The table below presents examples of catalytic systems and their applications in the synthesis of fluorinated organic molecules.

Catalyst Type Catalyst Example Substrate(s) Reaction Type Product Type
Transition MetalNickel Complexgem-Difluoroalkene + Alkyl BromideReductive Coupling / Defluorination nih.govMonofluoroalkene nih.gov
Transition MetalPalladium ComplexBromofluoroalkene + Coupling PartnerCross-Coupling acs.orgTri-/Tetrasubstituted Fluoroalkene acs.org
OrganocatalystChiral PyrrolidineKetone + Electrophilic Fluorine SourceEnamine Catalysis / Asymmetric Fluorinationα-Fluoroketone
OrganocatalystChiral Brønsted Acidα-Fluoro Nitroalkane + ImineAsymmetric Addition nih.govβ-Fluoro Amine nih.gov

Novel Halogenation and Fluorination Reagents for Olefin Functionalization

The development of new reagents with enhanced reactivity, selectivity, and safety profiles is critical for advancing synthetic chemistry. For the synthesis of 1,2-dibromo-1,2-difluoroethene, this involves reagents capable of delivering bromine and fluorine atoms to a carbon-carbon multiple bond.

Electrophilic fluorinating reagents are essential for many modern fluorination methods. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used as sources of "F+". chimia.ch They are often more manageable and less hazardous than elemental fluorine. Selectfluor, in particular, has been used in a broad range of reactions, including the catalytic difluorination of olefins mediated by an inexpensive p-iodotoluene catalyst. acs.org

Interestingly, Selectfluor can also act as an oxidant in "fluorine-free" functionalization reactions. A metal-free dihalogenation of olefins has been developed using tetrabutylammonium bromide (TBABr) or chloride (TBACl) as the halogen source with Selectfluor as the oxidant. acs.org This method provides a route to vicinal dibromides and dichlorides from various alkenes in nearly quantitative yields. acs.org Such a system could be conceptually adapted for a mixed halogenation.

Hypervalent iodine reagents have also emerged as powerful tools in fluorine chemistry. They can act as catalysts or stoichiometric promoters for a variety of transformations, including the fluorination of alkenes. nih.gov For example, the combination of a hypervalent iodine compound as an oxidant with a fluoride source like hydrogen fluoride-pyridine enables the catalytic fluoroamination of alkenes. nih.gov

For bromination, alternatives to hazardous liquid bromine are often sought. N-Bromosuccinimide (NBS) is a common and easy-to-handle source of electrophilic bromine. libretexts.org Additionally, bromodimethylsulfonium bromide (BDMS) has been used as a brominating agent in the fluorosulfenylation of unactivated alkenes. chemrevlett.com These reagents, combined with a suitable fluoride source, represent modern tools for the vicinal functionalization of olefins.

Electrophilic Bromination Mechanisms for Fluorinated Alkenes

Electrophilic bromination is a fundamental reaction for the conversion of alkenes to vicinal dibromides. The reaction of an alkene with bromine (Br₂) typically proceeds through a mechanism involving the formation of a cyclic bromonium ion intermediate. The alkene's π-electron cloud attacks one of the bromine atoms, which becomes polarized, leading to the cleavage of the Br-Br bond and the formation of the three-membered ring bromonium ion and a bromide ion (Br⁻). The bromide ion then attacks one of the carbon atoms of the bromonium ion from the anti-face, resulting in the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry.

When considering the synthesis of 1,2-dibromo-1,2-difluoroethene starting from a fluorinated alkene such as 1,2-difluoroethene, the direct electrophilic addition of bromine would not yield the desired product. Instead, this reaction leads to the saturation of the double bond, forming 1,2-dibromo-1,2-difluoroethane. Research has shown that 1,2-difluoroethylene reacts with bromine under irradiation to yield 1,2-dibromo-1,2-difluoroethane in moderate to high yields beilstein-journals.orgbeilstein-journals.orgnih.gov.

To obtain the target molecule, 1,2-dibromo-1,2-difluoroethene, a subsequent elimination reaction would be necessary. A plausible pathway involves the dehydrobromination of a suitable precursor, such as 1,1,2-tribromo-1,2-difluoroethane. This elimination of a hydrogen and a bromine atom from adjacent carbons would introduce the double bond, yielding the desired 1,2-dibromo-1,2-difluoroethene.

Table 1: Proposed Two-Step Synthesis of 1,2-Dibromo-1,2-difluoroethene via an Electrophilic Bromination-Elimination Pathway

StepReactantReagentProductReaction Type
11-Bromo-2,2-difluoroetheneHBr1,1,2-Tribromo-1,2-difluoroethaneElectrophilic Addition
21,1,2-Tribromo-1,2-difluoroethaneBase (e.g., KOH)1,2-Dibromo-1,2-difluoroetheneDehydrobromination (Elimination)

Nucleophilic Fluorination Strategies Utilizing Brominated Precursors

An alternative approach to the synthesis of 1,2-dibromo-1,2-difluoroethene involves the introduction of fluorine atoms at a later stage of the synthesis through nucleophilic fluorination. This strategy would start with a more heavily brominated and readily available precursor. A potential starting material could be tetrabromoethene.

Nucleophilic fluorination of polyhalogenated alkenes can be challenging due to the reduced reactivity of the vinylic C-X bond towards nucleophilic substitution. However, various fluorinating agents have been developed to facilitate such transformations. These reactions often require harsh conditions and specific catalysts.

A hypothetical route could involve the selective replacement of two bromine atoms in tetrabromoethene with fluorine using a suitable nucleophilic fluorinating agent. Reagents such as spray-dried potassium fluoride (KF) or other fluoride sources in the presence of a phase-transfer catalyst could potentially be employed. The reaction would need to be carefully controlled to achieve the desired degree of fluorination and to avoid over-fluorination or other side reactions.

Table 2: Hypothetical Nucleophilic Fluorination for the Synthesis of 1,2-Dibromo-1,2-difluoroethene

PrecursorFluorinating AgentCatalystProduct
TetrabromoethenePotassium Fluoride (KF)Phase-transfer catalyst1,2-Dibromo-1,2-difluoroethene

Green Chemistry Principles and Sustainable Approaches in 1,2-Dibromo-1,2-difluoroethene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1,2-dibromo-1,2-difluoroethene, several green and sustainable approaches can be considered.

For the electrophilic bromination step, traditional methods often use hazardous solvents like carbon tetrachloride. A greener alternative would be to use less toxic and more environmentally benign solvents. Furthermore, the in-situ generation of bromine from safer precursors, such as the oxidation of hydrobromic acid with hydrogen peroxide, can avoid the handling and storage of highly corrosive and toxic elemental bromine.

In the context of elimination reactions to form the final product, the use of a strong base is often required. Green chemistry principles would favor the use of catalytic amounts of a base or the use of a recyclable base. The choice of solvent is also crucial, with a preference for water or other green solvents if the reaction conditions permit.

Sustainable considerations for nucleophilic fluorination reactions include the use of non-toxic and readily available fluorinating agents. The development of catalytic methods that can operate under milder conditions with high atom economy is a key goal in green chemistry. Minimizing waste generation and designing processes where by-products can be recycled or are non-toxic are also important aspects. The use of flow chemistry and microreactor technology can also contribute to a more sustainable synthesis by offering better control over reaction parameters, improving safety, and potentially reducing waste.

Table 3: Application of Green Chemistry Principles to the Synthesis of 1,2-Dibromo-1,2-difluoroethene

Synthetic StepTraditional MethodGreen Chemistry Approach
Bromination Use of elemental bromine in chlorinated solvents.In-situ generation of bromine; use of greener solvents.
Elimination Stoichiometric use of strong bases in organic solvents.Catalytic use of recyclable bases; use of aqueous media.
Fluorination Use of hazardous fluorinating agents under harsh conditions.Development of milder, catalytic fluorination methods; use of safer fluoride sources.

Reaction Mechanisms and Reactivity Profiles of 1,2 Dibromo 1,2 Difluoroethene

Electrophilic Addition Reactions of 1,2-Dibromo-1,2-difluoroethene

Electrophilic addition reactions to alkenes are fundamental processes in organic chemistry. For halogenated ethenes like 1,2-dibromo-1,2-difluoroethene, the electron-withdrawing nature of the halogen substituents deactivates the double bond towards electrophilic attack compared to simple alkenes.

Halogenation Reaction Pathways and Proposed Intermediates

The addition of halogens (e.g., Br₂ or Cl₂) to an alkene typically proceeds through an electrophilic addition mechanism. chemguide.co.uk As the halogen molecule approaches the π-electron cloud of the double bond, it becomes polarized, creating an electrophilic center. libretexts.org The alkene's π-electrons attack the electrophilic halogen, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This three-membered ring intermediate is then attacked by the halide anion. libretexts.org

In the case of 1,2-dibromo-1,2-difluoroethene, the reaction with a halogen like bromine would form a bridged bromonium ion. The presence of the existing electron-withdrawing fluorine and bromine atoms makes the double bond less nucleophilic, potentially requiring more forcing conditions for the reaction to proceed. The intermediate would be a highly halogenated, strained cyclic cation. The subsequent nucleophilic attack by the bromide ion (Br⁻) on one of the carbons of the ring opens the bridge to yield a tetrabromo-difluoroethane product.

Key Features of Halogenation Mechanism:

StepDescriptionIntermediate
1. Electrophilic AttackThe π-bond of the alkene attacks the electrophilic halogen (e.g., Br₂), displacing a halide ion.Cyclic halonium (bromonium) ion. libretexts.org
2. Nucleophilic AttackThe displaced halide ion (Br⁻) attacks one of the carbons of the cyclic intermediate from the opposite face. libretexts.orgVicinal tetrahalide.

This reaction pathway avoids the formation of a classical carbocation, which would be destabilized by the adjacent electron-withdrawing halogens. leah4sci.com

Regioselectivity and Stereochemical Outcomes of Addition Processes

Regioselectivity: In the halogenation of a symmetrical alkene like 1,2-dibromo-1,2-difluoroethene, regioselectivity is not a factor as the two carbon atoms of the double bond are chemically equivalent. chemistrysteps.com However, in additions of unsymmetrical reagents (e.g., HBr), the reaction would be regioselective. According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom that results in the formation of the more stable carbocation intermediate. lumenlearning.com For halogenated alkenes, the inductive effects of the halogens significantly influence carbocation stability, making predictions complex. The more general principle is that the reaction proceeds via the most stable possible intermediate. lumenlearning.com

Stereochemistry: The halogenation of alkenes is a stereoselective reaction that results in anti-addition. masterorganicchemistry.com This outcome is a direct consequence of the mechanism involving a cyclic halonium ion intermediate. libretexts.org The nucleophilic halide ion must attack the carbon from the face opposite to the bulky bridged halonium ion. libretexts.orgleah4sci.com This backside attack, analogous to an Sₙ2 reaction, results in the two new halogen atoms being on opposite sides of the original double bond plane. libretexts.org For a planar molecule like 1,2-dibromo-1,2-difluoroethene, this would lead to the formation of a specific stereoisomer of the resulting 1,1,2,2-tetrabromo-1,2-difluoroethane.

Elimination Reactions and Associated Mechanisms

Elimination reactions are processes in which atoms or groups are removed from a molecule, typically resulting in the formation of a π-bond.

Dehydrohalogenation Mechanisms of Bromo-Difluoroethene Derivatives

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (H-X) from a substrate, commonly to form an alkene. wikipedia.org This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, especially with a strong base. pearson.comyoutube.com The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. pearson.com A crucial stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. pearson.com

While 1,2-dibromo-1,2-difluoroethene itself cannot undergo dehydrohalogenation due to the absence of hydrogen atoms, its derivatives can. For instance, a compound like 1,2-dibromo-1,2-difluoroethane could undergo a double dehydrohalogenation to potentially form difluoroacetylene, although this is a challenging synthesis due to the stability of the C-F bond. wikipedia.org More commonly, vicinal dihalides are treated with strong bases like sodium amide (NaNH₂) or potassium hydroxide (KOH) to induce a twofold elimination and form alkynes. libretexts.orglibretexts.org The reaction proceeds through a vinylic halide intermediate. libretexts.org

Regiochemical Control in Elimination Processes from Vicinal Dihaloethenes

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. khanacademy.org The outcome is often governed by Zaitsev's rule, which states that the major product is the more stable, more highly substituted alkene. scribd.com However, the choice of base can alter this outcome. Large, sterically hindered bases favor the formation of the Hofmann product, which is the less substituted, less stable alkene, by abstracting a more accessible, less sterically hindered proton.

In vicinal dihaloethenes, particularly those containing fluorine, the regiochemical outcome is also influenced by electronic factors. The strong electron-withdrawing effect of fluorine can increase the acidity of adjacent protons, potentially influencing the site of base attack. The stability of the resulting fluorinated alkene also plays a crucial role in determining the major product.

Cross-Coupling Reactions Involving 1,2-Dibromo-1,2-difluoroethene

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. whiterose.ac.uk Dihaloalkenes such as 1,2-dibromo-1,2-difluoroethene are valuable substrates for these reactions, allowing for the sequential and selective formation of new bonds at each carbon atom.

Common cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are effective for this purpose. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. libretexts.orgyonedalabs.com It can be used with 1,2-dibromo-1,2-difluoroethene to synthesize diaryl- or divinyl-difluoroethenes. The reaction typically proceeds with retention of the alkene stereochemistry.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govlibretexts.org Applying this to 1,2-dibromo-1,2-difluoroethene allows for the synthesis of difluoroenynes, which are valuable building blocks in organic synthesis.

These reactions offer a pathway to highly functionalized and structurally diverse difluoroalkenes, which are important motifs in medicinal chemistry and materials science. acs.org The selective coupling at one bromine site followed by a second, different coupling allows for the creation of unsymmetrical products. nih.gov

The choice of catalyst, ligands, base, and solvent are all critical for optimizing the yield and selectivity of these cross-coupling reactions. whiterose.ac.ukrsc.org

Table of Selected Cross-Coupling Reaction Data:

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProduct Type
Suzuki-MiyauraVinyl HalideArylboronic AcidPd(0) complex (e.g., Pd(PPh₃)₄)Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, THF)Aryl-substituted alkene
SonogashiraVinyl HalideTerminal AlkynePd(0) complex, Cu(I) salt (e.g., CuI)Amine Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF)Conjugated enyne
StilleVinyl HalideOrganostannane (R-SnBu₃)Pd(0) complex (e.g., Pd(PPh₃)₄)Solvent (e.g., Toluene, THF)Substituted alkene

Radical Chemistry of 1,2-Dibromo-1,2-difluoroethene

The presence of weak C-Br bonds and an electron-deficient double bond suggests that 1,2-dibromo-1,2-difluoroethene could be susceptible to radical reactions. These reactions can be initiated by single-electron transfer (SET) processes or by photochemical energy.

The mechanism of many reactions involving fluorinated compounds is a subject of ongoing research, with debates often centered on whether a reaction proceeds through a concerted, polar (e.g., S N 2-type) pathway or a stepwise, radical-based (SET) pathway.

In the context of electrophilic fluorination, the prevailing mechanism is still debated. While some evidence, such as the lack of rearranged products in radical probe experiments, supports an S N 2 mechanism, the possibility of an SET pathway cannot be entirely ruled out in all cases. wikipedia.orgacs.orgucl.ac.uk For a substrate like 1,2-dibromo-1,2-difluoroethene, an SET process could be initiated by a reductant, leading to the formation of a radical anion. This intermediate could then lose a bromide ion to form a vinyl radical, which could then be trapped by another reagent or undergo further reactions.

For example, silver(I)-mediated deconstructive fluorination of certain cyclic amines with Selectfluor has been studied, with proposed mechanisms involving SET from a silver-ligated substrate to the fluorinating agent to generate a radical dication. libretexts.org Although a different type of transformation, it highlights the plausibility of SET pathways in the chemistry of fluorinated molecules.

Photochemical reactions, initiated by the absorption of UV light, can induce the homolytic cleavage of bonds and initiate radical chain reactions. The C-Br bonds in 1,2-dibromo-1,2-difluoroethene are expected to be the most photolabile due to their lower bond dissociation energy compared to C-F and C=C bonds.

Upon irradiation with UV light, a C-Br bond could cleave homolytically to generate a bromine radical and a 2-bromo-1,2-difluorovinyl radical. These radicals can then initiate a variety of transformations.

Radical Addition: In the presence of a suitable reagent like HBr, a radical chain addition could occur. This process is well-known for alkenes, where the anti-Markovnikov product is typically formed in the presence of peroxides or light. For 1,2-dibromo-1,2-difluoroethene, photochemical reaction with HBr could potentially lead to the formation of 1,1,2-tribromo-1,2-difluoroethane. A study on chloro-1,1-difluoroethylene showed that its photochemical reaction with hydrogen bromide resulted in the exclusive formation of 1-bromo-2-chloro-1,1-difluoroethane.

Isomerization: Photochemical energy can also promote cis-trans isomerization around the double bond. Studies on 1,2-dichloroethene have shown that excitation with 200 nm light leads to ultrafast excited-state dynamics, including isomerization. It is plausible that 1,2-dibromo-1,2-difluoroethene would exhibit similar photochemical isomerization.

Dimerization and Polymerization: The vinyl radicals formed upon photolysis could also dimerize or initiate polymerization, leading to the formation of larger molecules. Radical polymerization of other halogenated ethenes, such as chlorotrifluoroethene, is known to produce useful polymers.

The table below summarizes potential photochemical reactions of 1,2-dibromo-1,2-difluoroethene.

Reaction Type Initiation Key Intermediates Potential Products
Radical Addition of HBr UV photolysis of C-Br bondBr radical, 2-bromo-1,2-difluorovinyl radical1,1,2-Tribromo-1,2-difluoroethane
Cis-Trans Isomerization UV excitation to π-π* stateExcited state singlet or tripletMixture of (E) and (Z) isomers
Dimerization UV photolysis of C-Br bond2-bromo-1,2-difluorovinyl radicalDibromo-tetrafluorocyclobutane derivatives or other dimers
Polymerization UV photolysis of C-Br bond2-bromo-1,2-difluorovinyl radicalPoly(1-bromo-2-bromo-1,2-difluoroethylene)

Computational and Theoretical Investigations of 1,2 Dibromo 1,2 Difluoroethene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of halogenated ethenes. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital interactions, and the nature of chemical bonds.

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods used to study halogenated compounds. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD(T)], are derived directly from theoretical principles without the inclusion of experimental data. nih.gov DFT methods, which include popular functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.govrsc.org

Systematic theoretical studies on halogenated molecules are often performed using these methods to optimize geometries and calculate energies. nih.govresearchgate.net For instance, calculations on a series of halogenated hydrocarbons have been performed at the MP2 level with Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) to achieve reliable geometries. nih.gov To obtain highly accurate binding energies, results are often extrapolated to the complete basis set (CBS) limit. nih.gov

Many-body theory has also been utilized in ab initio calculations to investigate positron binding energies in halogenated hydrocarbons, highlighting the role of the anisotropic positron-molecule potential and comparing the effects of fluorination versus chlorination. arxiv.org Such studies provide deep insights into the electronic properties governed by the specific halogen substituents.

Halogenated olefins such as 1,2-dibromo-1,2-difluoroethene engage in a variety of intermolecular interactions, with halogen bonding being of particular significance. A halogen bond is a directional, electrostatically-driven interaction between a region of positive electrostatic potential on a halogen atom (known as a σ-hole) and a negative site on another molecule. rsc.org The strength and directionality of this interaction are key factors in molecular recognition and the formation of supramolecular structures. nih.gov

Computational methods are crucial for characterizing these noncovalent interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses provide insights into the nature and pathways of these interactions. mdpi.comnih.gov Molecular electrostatic potential (MEP) maps are computed to visualize electron-rich and electron-deficient regions, identifying potential sites for electrophilic or nucleophilic attack and noncovalent bonding. nih.govnih.gov For halogenated compounds, the size of the σ-hole and the polarizability of the halogen atom are key determinants of interaction strength, which generally decreases from iodine to fluorine. nih.gov

Studies on halogenated oxindoles using MP2 and DFT methods have quantified the interaction energies of various contacts, including Br···Br, C-H···Br, and C-H···F, revealing the subtle interplay of forces that govern crystal packing. mdpi.comnih.gov

Conformational Analysis and Stereoelectronic Effects

While the rigid double bond of 1,2-dibromo-1,2-difluoroethene prevents rotation and the existence of conformers in the same way as its ethane analog, the principles of conformational analysis and stereoelectronic effects derived from related saturated systems provide critical insight into the electronic preferences of its substituents.

The study of rotational isomerism in 1,2-disubstituted ethanes is essential for understanding the energetic preferences of different spatial arrangements of substituents. For molecules like 1,2-dibromoethane, rotation around the central carbon-carbon single bond leads to distinct staggered and eclipsed conformations. youtube.com The staggered conformations, which include anti and gauche forms, are energy minima, while the eclipsed forms represent energy maxima on the potential energy landscape. youtube.comupenn.edu

The relative stability of these isomers is determined by a combination of steric repulsion and electronic effects. In 1,2-dibromoethane, the anti conformer, where the bulky bromine atoms are 180° apart, is generally the most stable due to minimized steric hindrance. youtube.comyoutube.com Computational and experimental studies, including Raman spectroscopy, can be combined to determine the enthalpy difference between the conformational isomers. nih.gov

Table 1: Calculated Torsional and Steric Energies for 1,2-Disubstituted Ethane Analogs Data extrapolated from studies on butane and 1,2-difluoroethane to illustrate energetic contributions.

InteractionButane (kcal/mol)1,2-Difluoroethane (kcal/mol)
Totally Eclipsed (Torsional + Steric) ~3.03.1
Gauche (Remaining Steric) 0.90.6

This table is generated based on data from related compounds to provide illustrative examples of the concepts discussed. upenn.edu

A fascinating deviation from steric predictions is the "gauche effect," where a gauche conformation is more stable than the anti conformation. wikipedia.org This phenomenon is prominently observed in 1,2-difluoroethane. wikipedia.orgyoutube.com The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgrsc.org This involves the donation of electron density from a σ bonding orbital to an adjacent σ* antibonding orbital. wikipedia.org

In 1,2-difluoroethane, the gauche conformation allows for optimal overlap between the C-H σ bonding orbital (a good electron donor) and the C-F σ* antibonding orbital (a good electron acceptor), leading to stabilization. wikipedia.orgyoutube.com In contrast, for larger halogens like chlorine and bromine, the stabilizing hyperconjugative interactions are often outweighed by steric (Pauli) repulsion and dipole-dipole repulsion, causing the anti conformation to be preferred. youtube.comrsc.orgru.nl The interplay between hyperconjugation and Pauli repulsion is the causal mechanism for the conformational preferences in 1,2-dihaloethanes. ru.nl

Table 2: Conformational Preferences in 1,2-Dihaloethanes

CompoundMost Stable ConformerPrimary Reason
1,2-Difluoroethane GaucheHyperconjugation dominates over small steric repulsion. wikipedia.orgyoutube.com
1,2-Dichloroethane AntiSteric and dipolar repulsion dominate. youtube.comresearchgate.net
1,2-Dibromoethane AntiSteric and dipolar repulsion dominate due to larger atom size. youtube.comresearchgate.net
1,2-Diiodoethane AntiSteric repulsion is the major factor. wikipedia.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving halogenated compounds. DFT and ab initio calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how reactions proceed.

For instance, computational studies on halogen atom transfer reactions from alkyl halides to acyl radicals have used DFT (BHandHLYP, B3LYP) and ab initio (MP2, CCSD(T)) methods to predict transition state geometries and energy barriers. rsc.org These calculations show that the transition states often involve a nearly collinear arrangement of the reacting species. rsc.org

In the context of haloethenes, computational modeling can be applied to understand elimination reactions. The stereochemical outcome of an E2 elimination, which determines whether an E or Z isomer is formed, is dictated by the stereochemistry of the starting material. libretexts.org The reaction mechanism requires a specific anti-periplanar arrangement of the departing hydrogen and halogen atoms, a conformational requirement that can be modeled to predict the product distribution. msu.edu Such computational insights are critical for designing stereoselective syntheses and understanding reaction kinetics. libretexts.org

Prediction of Reaction Pathways, Transition States, and Energetic Barriers

Computational chemistry enables the mapping of potential energy surfaces for chemical reactions, identifying the most likely pathways from reactants to products. This involves locating energy minima corresponding to stable molecules and saddle points corresponding to transition states. The energy difference between the reactants and the transition state defines the energetic barrier, a key factor in determining reaction rates.

While specific computational studies on the reaction pathways of 1,2-dibromo-1,2-difluoroethene are not widely available in public literature, the methodologies can be understood by examining related halogenated hydrocarbons. For instance, computational studies on 1,2-dihaloethanes have been used to determine rotational barriers and conformational preferences, which are fundamental to understanding reactivity. osti.govacs.orgyoutube.com Calculations using various basis sets and levels of theory, including Density Functional Theory (DFT) and ab initio methods, can predict the energy differences between conformers, such as the gauche and trans forms. For 1,2-difluoroethane, the gauche conformer is favored, a phenomenon explained by hyperconjugation. youtube.com In contrast, for 1,2-dichloroethane and 1,2-dibromoethane, the trans conformer is more stable. osti.govresearchgate.net These foundational calculations are critical precursors to modeling more complex reactions, as the reactant's conformation can significantly influence the transition state geometry and energy.

Transition state theory (TST) is a fundamental concept used to explain reaction rates by examining the properties of the "activated complex" at the transition state. wikipedia.orglibretexts.org Computational methods can model the geometry and vibrational frequencies of these transient structures. For example, a study on the photolysis of 1,2-dibromo-1,2-dichloroethane used DFT calculations to identify transition states for the cleavage of the carbon-bromine bond. researchgate.net The calculations determined the activation energy for the elimination of the first bromine radical to be 43.183 kcal/mol, followed by the elimination of the second bromine radical with a much lower barrier of 4.773 kcal/mol to form trans-dichloroethylene. researchgate.net Similar computational approaches could be applied to 1,2-dibromo-1,2-difluoroethene to predict the energetic barriers for various reactions, such as dehalogenation, cycloadditions, or nucleophilic substitutions, providing insight into which reaction pathways are kinetically feasible.

Table 1: Calculated Energy Differences Between Trans and Gauche Conformers of 1,2-Dihaloethanes

Compound Method Energy Difference (kcal/mol) Favored Conformer
1,2-Difluoroethane MP3/6-311++G** 0.76 Gauche

This table presents data from computational studies on related 1,2-dihaloethanes to illustrate the type of energetic information that can be obtained. osti.gov

Computational Rationalization of Reactivity and Stereoselectivity

Computational methods are invaluable for explaining the underlying electronic and steric factors that control chemical reactivity and stereoselectivity. By analyzing the properties of transition states for different possible reaction channels, chemists can understand why one product is formed preferentially over another. rsc.org

The stereochemical outcome of elimination reactions, for example, is heavily dependent on the conformational arrangement of the reacting bonds in the transition state. Studies on molecules like meso-1,2-dibromo-1,2-diphenylethane show that the E2 elimination mechanism requires a specific anti-periplanar arrangement of the hydrogen and the leaving group (bromine), where the dihedral angle is 180 degrees. msu.edu This specific geometry allows for optimal overlap of the developing p-orbitals to form the new pi bond of the alkene. msu.edu Computational modeling can calculate the energies of different conformational transition states, confirming that the anti-periplanar pathway has a significantly lower activation barrier than a syn-elimination pathway, thus rationalizing the observed high stereoselectivity.

For cycloaddition reactions, another important class of reactions for alkenes, computational studies can predict both regioselectivity and stereoselectivity. A study on the cycloaddition reactions of 1,2-difluoroethylene with fluorinated ketones showed that different isomeric products could be formed. beilstein-journals.org Theoretical calculations of the transition state energies for the various approaches of the reactants can rationalize the observed product ratios. These calculations often reveal subtle electronic interactions, such as secondary orbital interactions, or steric clashes that favor one pathway over others. rsc.org Applying these methods to 1,2-dibromo-1,2-difluoroethene would allow for the prediction of how it would react in cycloadditions, such as the Diels-Alder reaction, providing a theoretical basis for its synthetic utility.

Advanced Computational Methodologies for Fluorinated Alkene Research

Research into fluorinated alkenes leverages a sophisticated suite of computational tools to probe their unique chemical properties. The strong electronegativity of fluorine and the strength of the carbon-fluorine bond introduce complexities that require advanced theoretical treatments. nih.govwikipedia.orgcas.cn

Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for studying the electronic structure, reaction mechanisms, and spectroscopic properties of organofluorine compounds. nih.govmdpi.com DFT is employed to predict how fluorination affects molecular geometries and orbital energies, which in turn influences reactivity. nih.gov For industrial applications, such as the design of new plasma etch gases, DFT calculations can predict the fragmentation patterns of complex fluorocarbons in a plasma environment, helping to optimize processes for semiconductor manufacturing. thieme-connect.de

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by solving the electronic Schrödinger equation with fewer approximations than DFT. These methods are often used to benchmark DFT results and for smaller systems where high accuracy is paramount. acs.orgresearchgate.net For example, ab initio calculations have been used to determine precise rotational barriers in fluorinated ethanes and to study the interaction of positrons with halogenated hydrocarbons, revealing the significant effect of fluorination on molecular potentials. osti.govarxiv.org

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into dynamic processes, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. nih.govelectrochem.orgyoutube.com In the context of fluorinated compounds, MD simulations have been used to investigate the potential toxicity of fluorinated graphene by observing how it induces unfolding in proteins. nih.gov Another application is in environmental chemistry, where simulations help understand the adsorption of per- and poly-fluoroalkyl substances (PFAS) onto functionalized materials, aiding in the design of better systems for water purification. acs.org These advanced simulations can model the complex interplay of forces, including hydrophobic and electrostatic interactions, that govern the behavior of fluorinated molecules in complex environments. electrochem.orgacs.org

Advanced Spectroscopic Characterization Techniques for 1,2 Dibromo 1,2 Difluoroethene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as 1,2-dibromo-1,2-difluoroethene, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are indispensable.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Given the structure of 1,2-dibromo-1,2-difluoroethene (C₂Br₂F₂), it contains no hydrogen atoms. Consequently, Proton (¹H) NMR spectroscopy is not applicable for the direct characterization of this specific compound.

Carbon-¹³ (¹³C) NMR spectroscopy, however, is a vital tool. Since the molecule is symmetrical in both its cis and trans forms, a single resonance is expected in the proton-decoupled ¹³C NMR spectrum for each isomer, representing the two equivalent olefinic carbon atoms. The chemical shift (δ) of these carbons is significantly influenced by the electronegative halogen substituents (bromine and fluorine). The electron-withdrawing nature of these atoms deshields the carbon nuclei, causing their resonance to appear at a lower field (higher ppm value) compared to an unsubstituted ethene. The precise chemical shift would differ between the Z and E isomers due to their different spatial arrangements and the resulting electronic effects.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Olefinic Carbons

Functional Group Typical Chemical Shift (δ) ppm
C=C (Alkene) 100 - 150
C-F 70 - 120 (direct)
C-Br 25 - 65 (direct)

Note: The table provides general ranges. The actual shift for 1,2-dibromo-1,2-difluoroethene would be a composite of these effects.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it highly sensitive to subtle differences in the electronic environment of the fluorine atoms. wikipedia.org

For 1,2-dibromo-1,2-difluoroethene, each isomer (Z and E) is expected to show a single, sharp resonance in the ¹⁹F NMR spectrum, as the two fluorine atoms in each isomer are chemically equivalent. The chemical shifts for the Z and E isomers will be distinct, allowing for their differentiation and quantification in a mixture. The difference in spatial proximity of the bulky bromine atoms in the two isomers leads to different electronic environments and, therefore, different shielding effects on the fluorine nuclei.

Coupling between the ¹⁹F nucleus and the ¹³C nucleus (JCF) can also be observed, providing further structural confirmation. These coupling constants are typically large and can be measured from the ¹³C or ¹⁹F spectra.

Table 2: General ¹⁹F NMR Chemical Shift Ranges

Fluorine Environment Typical Chemical Shift (δ) ppm (relative to CFCl₃)
Fluoroalkenes -80 to -180
C-CF₂-C +80 to +140

Note: These are general ranges; specific values depend on the full substitution pattern.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uk

For 1,2-dibromo-1,2-difluoroethene, the presence of two bromine atoms is a key feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This isotopic signature results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The molecular ion region will exhibit a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1, corresponding to the ions containing [⁷⁹Br₂], [⁷⁹Br⁸¹Br], and [⁸¹Br₂], respectively. docbrown.info

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. By comparing the experimentally measured accurate mass to the calculated masses of potential formulas, the correct molecular formula can be assigned. For C₂Br₂F₂, HRMS would readily confirm the presence of two carbons, two bromines, and two fluorines, distinguishing it from any other compound with the same nominal mass.

Table 3: Isotopes and Exact Masses for Formula Determination

Isotope Exact Mass (Da) Natural Abundance (%)
¹²C 12.000000 98.93
¹³C 13.003355 1.07
¹⁹F 18.998403 100
⁷⁹Br 78.918338 50.69

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented further by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed information about the connectivity of the molecule and helps to confirm its structure.

For 1,2-dibromo-1,2-difluoroethene, a primary fragmentation pathway would likely involve the loss of a bromine atom (Br•), which is a relatively weak bond. This would result in a fragment ion [C₂BrF₂]⁺. The characteristic isotopic pattern of the remaining bromine atom (a doublet of equal intensity at M-79 and M-81) would be observed. Further fragmentation could involve the loss of the second bromine atom or cleavage of the carbon-carbon double bond. Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Potential Fragment Ions in the Mass Spectrum of C₂Br₂F₂

Ion Formula Description Expected Isotopic Pattern
[C₂Br₂F₂]⁺ Molecular Ion Triplet (1:2:1 ratio)
[C₂BrF₂]⁺ Loss of a Bromine atom Doublet (~1:1 ratio)
[C₂F₂]⁺ Loss of two Bromine atoms Singlet

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" that is unique to the compound and its specific isomer. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, leading to a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule during vibration.

For 1,2-dibromo-1,2-difluoroethene, the key vibrational modes would include the C=C stretching frequency, C-F stretching, and C-Br stretching frequencies. The C=C stretch is a strong indicator of the double bond and typically appears in the 1680-1640 cm⁻¹ region in the IR spectrum. The strong electronegativity and small mass of fluorine result in C-F stretching vibrations at high frequencies (typically 1400-1000 cm⁻¹), while the heavier bromine atom leads to C-Br stretching vibrations at lower frequencies (700-500 cm⁻¹).

The Z (cis) and E (trans) isomers of 1,2-dibromo-1,2-difluoroethene belong to different point groups (C₂ᵥ for cis and C₂ₕ for trans), which results in different selection rules for their vibrational modes in IR and Raman spectroscopy. The trans isomer possesses a center of inversion, and therefore, the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. The cis isomer does not have a center of inversion, so its vibrational modes can be both IR and Raman active. These differences in the IR and Raman spectra provide a definitive way to distinguish between the two isomers.

Table 5: General Regions for Key Vibrational Modes

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Activity (IR/Raman)
C=C Stretch 1680 - 1640 Strong in Raman, Variable in IR
C-F Stretch 1400 - 1000 Strong in IR
C-Br Stretch 700 - 500 Strong in IR

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Detailed experimental or computational FT-IR spectroscopic data, including absorption frequencies and their corresponding vibrational mode assignments for the cis and trans isomers of 1,2-Dibromo-1,2-difluoroethene, are not available in the reviewed literature.

Raman Spectroscopy for Conformational Investigations

Specific Raman spectroscopic studies focused on the conformational analysis of cis- and trans-1,2-Dibromo-1,2-difluoroethene, which would provide data on their distinct vibrational modes, could not be found. Such studies would be crucial for differentiating between the two isomers based on their unique Raman scattering patterns.

Applications of 1,2 Dibromo 1,2 Difluoroethene in Advanced Organic Synthesis Research

Role as a Precursor for Novel Fluorinated Organic Compounds

The primary utility of 1,2-Dibromo-1,2-difluoroethene in organic synthesis lies in its function as a "C2F2" synthon. The electron-withdrawing nature of the fluorine atoms renders the double bond electron-deficient, making it a reactive partner in various cycloaddition reactions. The presence of two bromine atoms offers additional synthetic handles for subsequent cross-coupling or substitution reactions, allowing for the stepwise construction of highly functionalized molecular architectures.

The electron-deficient alkene core of 1,2-Dibromo-1,2-difluoroethene is particularly well-suited for cycloaddition reactions, which are powerful methods for constructing ring systems with high stereocontrol. libretexts.orglibretexts.org These reactions provide direct pathways to both carbocyclic and heterocyclic structures containing a geminal-difluoro motif.

[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, 1,2-Dibromo-1,2-difluoroethene can act as a dienophile, reacting with electron-rich dienes to form six-membered rings. The resulting cyclohexene (B86901) derivatives are valuable intermediates, featuring a difluorinated carbon center and bromine atoms that can be further manipulated. This approach is a key strategy for creating fluorinated analogues of natural products and other complex carbocycles.

[2+2] Cycloadditions: Photochemical or, in the case of some fluoroalkenes, thermal [2+2] cycloadditions with other alkenes can yield substituted cyclobutanes. libretexts.org These four-membered rings are important structural motifs in several bioactive compounds and serve as versatile intermediates for more complex targets through subsequent ring-opening or rearrangement reactions.

[3+2] Dipolar Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones provide a direct route to five-membered heterocyclic rings. nih.gov This methodology allows for the synthesis of a wide range of fluorinated heterocycles, including pyrazolines, isoxazoles, and pyrrolidines, which are prevalent scaffolds in pharmaceuticals.

The table below illustrates the types of cyclic structures that can be synthesized from 1,2-Dibromo-1,2-difluoroethene.

Reaction TypeReactant PartnerResulting Ring SystemPotential Compound Class
[4+2] CycloadditionElectron-rich DieneDihalo-difluoro-cyclohexeneFluorinated Carbocycles
[2+2] CycloadditionAlkeneTetrahalo-difluoro-cyclobutaneStrained Ring Systems
[3+2] Cycloaddition1,3-Dipole (e.g., Azide)Dihalo-difluoro-triazolineFluorinated Heterocycles

The introduction of fluorine atoms or fluorine-containing groups can significantly alter the biological properties of a molecule. The difluoromethylene group (CF2) is often used as a bioisostere for an ether oxygen or a carbonyl group, but with profoundly different electronic properties and metabolic stability. By using 1,2-Dibromo-1,2-difluoroethene as a starting material, chemists can incorporate the -CF2-CBr2- unit into larger molecules, which can then be elaborated into complex bioactive scaffolds.

The bromine atoms are particularly important in this context, as they can be readily converted into other functional groups via reactions such as:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Lithium-halogen exchange to generate a nucleophilic organolithium species that can react with a variety of electrophiles.

This versatility allows for the construction of intricate molecular frameworks from a relatively simple starting material, making it a valuable tool in the synthesis of potential drug candidates and other biologically active compounds.

Development of Trifluoromethyl Alkenes and Related Fluoro-Functionalized Molecules

While 1,2-Dibromo-1,2-difluoroethene is primarily a source for C2F2 units, its derivatives can be involved in the synthesis of other fluoro-functionalized molecules. However, its direct conversion to trifluoromethyl (CF3) alkenes is not a common or straightforward transformation. Instead, its utility lies in serving as a platform for building molecules with vicinal difluoro functionality.

Research in organofluorine chemistry has demonstrated various methods to transform trifluoromethyl alkenes into difluoromethyl alkenes. researchgate.netresearchgate.net While not directly starting from 1,2-Dibromo-1,2-difluoroethene, this highlights the importance of controlling the degree of fluorination in synthetic targets. The reactivity of the bromine atoms in 1,2-Dibromo-1,2-difluoroethene allows for the introduction of various substituents, leading to a diverse range of 1,2-difluoroalkene derivatives that are not easily accessible through other routes. These subsequent molecules can be valuable intermediates in multi-step synthetic sequences.

Strategies for Isotopic Labeling in Chemical Research, Including Positron Emission Tomography (PET) Precursors

Isotopic labeling is an indispensable tool in chemical and biomedical research, allowing scientists to trace the metabolic fate of molecules, elucidate reaction mechanisms, and visualize biological processes in vivo. nih.gov Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F).

While direct ¹⁸F-labeling of 1,2-Dibromo-1,2-difluoroethene itself is not a standard procedure, the stable (¹⁹F) compound can serve as a reference or a precursor to a molecule that will be labeled. The development of PET tracers often involves the synthesis of a non-radioactive precursor molecule that is designed for rapid, late-stage radiofluorination.

A hypothetical strategy involving a derivative of 1,2-Dibromo-1,2-difluoroethene could involve:

Synthesizing a complex molecule using the dibromo-difluoroethene core, where one of the bromine atoms is later replaced with a suitable leaving group for nucleophilic substitution.

In the final step of the synthesis, this precursor would be reacted with [¹⁸F]fluoride to introduce the PET isotope.

The table below outlines the key considerations for developing a PET tracer from a fluorinated precursor.

ParameterDescriptionRelevance to 1,2-Dibromo-1,2-difluoroethene Precursors
Radionuclide The positron-emitting isotope used.Fluorine-18 is the most common PET isotope for fluorinated molecules.
Precursor Molecule The non-radioactive molecule designed for the final radiolabeling step.A derivative of the target compound would be synthesized with a good leaving group (e.g., tosylate, nosylate, or even a strategically placed bromine) for ¹⁸F substitution.
Radiolabeling Reaction The chemical reaction used to incorporate the radioisotope.Typically a rapid nucleophilic substitution with [¹⁸F]fluoride. nih.gov
Molar Activity A measure of the radioactivity per mole of the compound, crucial for in vivo imaging.High molar activity is required to minimize pharmacological effects of the injected tracer.

The ability to synthesize novel fluorinated scaffolds makes 1,2-Dibromo-1,2-difluoroethene and its derivatives potentially valuable starting points for the development of new ¹⁸F-labeled PET probes for diagnosing and studying a wide range of diseases.

Environmental Fate and Degradation Research of Halogenated Ethenes: Implications for 1,2 Dibromo 1,2 Difluoroethene

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation, occurring without the intervention of living organisms, is a critical factor in the natural attenuation of halogenated ethenes. These processes are primarily driven by photochemical reactions in the atmosphere and aquatic systems, as well as reactions with other chemical species like ozone.

Photochemical degradation is a significant pathway for the transformation of halogenated olefins in the environment. researchgate.net This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds, either directly (direct photolysis) or through reactions with photochemically generated reactive species like hydroxyl radicals (indirect photolysis). acs.org

In the atmosphere, the primary driver of photochemical degradation for many organic compounds is their reaction with hydroxyl (•OH) radicals. rsc.org The double bond in halogenated ethenes makes them susceptible to attack by •OH radicals, initiating a series of oxidation reactions. rsc.org The rate of these reactions is highly dependent on the specific halogen substituents. For instance, fluorination can alter the electronic properties of the double bond, affecting its reactivity. mdpi.com The estimated atmospheric lifetimes of halogenated ethenes are largely determined by the rate of these OH-initiated oxidation reactions. rsc.org

In aquatic environments, direct photolysis can be a relevant degradation pathway, particularly for compounds that absorb sunlight. nih.gov The presence of dissolved organic matter can also lead to indirect photolysis, where excited states of the organic matter act as reactive intermediates. nih.gov Halogenated estrogens, for example, have been shown to be susceptible to photochemical degradation at environmentally relevant pH values. nih.gov For 1,2-Dibromo-1,2-difluoroethene, the weaker carbon-bromine bonds would likely be more susceptible to photolytic cleavage than the robust carbon-fluorine bonds.

Table 1: Rate Coefficients for Reactions of Halogenated Ethenes with OH Radicals and Cl Atoms

CompoundReaction withRate Coefficient (cm³/molecule·s)
(E/Z)-CHCl=CHFOH(6.3 ± 1.2) × 10⁻¹²
(E/Z)-CFCl=CFClOH(1.6 ± 0.2) × 10⁻¹²
CCl₂=CF₂OH(5.0 ± 0.7) × 10⁻¹²
(E/Z)-CHCl=CHFCl(11 ± 2) × 10⁻¹¹
(E/Z)-CFCl=CFClCl(5.4 ± 1.3) × 10⁻¹¹
CCl₂=CF₂Cl(6.3 ± 1.5) × 10⁻¹¹
Data sourced from a kinetic study on the oxidation of halogenated ethenes. rsc.org

Ozonolysis is another important atmospheric degradation mechanism for unsaturated compounds like 1,2-Dibromo-1,2-difluoroethene. nih.gov This reaction involves the electrophilic addition of ozone (O₃) to the carbon-carbon double bond, forming an unstable primary ozonide. d-nb.infowhiterose.ac.uk This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate, which is a highly reactive, energy-rich species. nih.govd-nb.info

The subsequent reactions of the Criegee intermediate are critical in determining the final degradation products and have significant atmospheric implications. nih.gov The reactivity of halogenated ethenes towards ozone is generally lower than that of their non-halogenated counterparts, and the reaction rate tends to decrease with increasing halogen substitution. umich.edu This is attributed to the electron-withdrawing effect of the halogen atoms, which deactivates the double bond towards electrophilic attack by ozone. umich.edu Despite slower reaction rates compared to reactions with OH radicals, the higher atmospheric concentration of ozone can make ozonolysis a significant environmental sink for some hydrofluoroolefins (HFOs). nih.gov

The kinetics of ozonolysis for ethene have been well-studied, providing a baseline for understanding more complex systems. The bimolecular rate coefficient for the reaction of ozone with ethene is approximately (1.62 ± 0.14) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. d-nb.info For haloalkenes, the specific halogen atoms (F, Cl, Br) and their positions on the double bond will influence the reaction kinetics and the stability of the resulting intermediates. whiterose.ac.uk

Biotic Degradation Processes and Microbial Transformations

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemical compounds as sources of energy and carbon. nih.gov The biodegradation of halogenated ethenes can occur under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions, involving different microbial communities and enzymatic mechanisms.

Under anaerobic conditions, the primary biodegradation pathway for many halogenated compounds is reductive dehalogenation. nih.gov In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. nih.gov This process is particularly important for highly chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). nih.gov

Specific groups of anaerobic bacteria, known as organohalide-respiring bacteria, are capable of carrying out these transformations. asm.org Genera such as Dehalococcoides and Dehalogenimonas have been identified as key players in the complete dechlorination of chlorinated ethenes to the non-toxic end product, ethene. asm.orgnih.gov For compounds containing bromine, such as 1,2-dibromoethane (a structural analog of 1,2-Dibromo-1,2-difluoroethene), reductive dehalogenation has also been demonstrated by cultures containing these bacteria. acs.org The process involves a two-electron transfer pathway known as dihaloelimination, where two adjacent halogen atoms are removed, forming a double bond. mdpi.com Given the presence of two bromine atoms on adjacent carbons, this dihaloelimination pathway is a plausible biotic degradation route for 1,2-Dibromo-1,2-difluoroethene under anaerobic conditions.

Table 2: Microorganisms Involved in Reductive Dehalogenation of Halogenated Ethenes

Microorganism Genus/SpeciesHalogenated Ethene DegradedEnd Product
Dehalococcoides mccartyiPCE, TCE, DCEs, VCEthene
"Candidatus Dehalogenimonas etheniformans"TCE, DCEs, VCEthene
Dehalobacter spp.PCE, TCEcis-DCE
Sulfurospirillum spp.PCE, TCEcis-DCE
Information compiled from studies on microbial reductive dehalogenation. asm.orgsufian.eu

In the presence of oxygen, halogenated ethenes can be degraded through aerobic pathways. oup.com One of the most studied mechanisms is aerobic cometabolism. nih.gov In this process, microorganisms that grow on a primary substrate (e.g., methane, propane, toluene) produce powerful oxygenase enzymes. oup.comgoogle.com These enzymes, such as methane monooxygenase, can fortuitously oxidize other compounds, including halogenated ethenes, even though the microbes derive no energy from their degradation. oup.comoup.com

Aerobic bacteria have been shown to degrade lesser-chlorinated ethenes like vinyl chloride (VC) and dichloroethenes (DCEs). mq.edu.au Studies on 1,2-dibromoethane (EDB) have shown that it can be utilized as a sole carbon and energy source by certain bacteria, such as Mycobacterium sp. strain GP1. nih.gov The degradation pathway in this case is initiated by a hydrolytic haloalkane dehalogenase, which replaces a bromine atom with a hydroxyl group. nih.gov An acclimated microbial consortium has demonstrated the ability to biodegrade EDB under both aerobic and anaerobic conditions, highlighting the metabolic versatility of microbial communities. mdpi.com This suggests that 1,2-Dibromo-1,2-difluoroethene could potentially be degraded aerobically, likely initiated by the cleavage of the more reactive C-Br bonds.

Environmental Monitoring and Advanced Analytical Techniques for Organic Fluorine

The widespread use of organofluorine compounds has led to their prevalence in the environment. perkinelmer.com However, monitoring these compounds is challenging due to their vast number and diverse chemical properties. chromatographyonline.com Traditional targeted analysis, which looks for a specific list of known compounds, often fails to account for the total organofluorine content in a sample. researchgate.netdigitellinc.com This has driven the development of advanced analytical techniques to characterize the "unknown" organofluorine fraction.

One approach is the measurement of Total Organic Fluorine (TOF) or Extractable Organic Fluorine (EOF) . chromatographyonline.comnelac-institute.org Combustion Ion Chromatography (CIC) is a key technique for these measurements. teinstruments.com In CIC, the sample is combusted at a high temperature, converting all fluorine-containing compounds to hydrogen fluoride (HF), which is then captured and quantified using ion chromatography. chromatographyonline.comteinstruments.com This provides a measure of the total fluorine content, which can be compared to the sum of targeted compounds to identify an "organofluorine mass balance" gap. chromatographyonline.com

Other advanced techniques are also being employed to identify and quantify organofluorine compounds:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): New methods using ICP-MS to detect negative ions are being developed to overcome the challenges of detecting fluorine with conventional techniques. perkinelmer.com

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography coupled with Orbitrap HRMS can be used in suspect screening to identify a wide range of known and unknown fluorinated compounds in complex samples. researchgate.net

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is specific to fluorine and can be used to analyze fluoro-acids and other organofluorine compounds in environmental samples. scholaris.ca

X-ray Spectroscopy: Techniques such as fluorine K-edge X-ray absorption near edge structure (XANES) spectroscopy combined with X-ray fluorescence (XRF) mapping can provide information on the surface distribution and chemical structure of organofluorine compounds on solid materials without requiring extraction. rsc.org

These advanced methods are crucial for a more comprehensive assessment of environmental contamination by compounds like 1,2-Dibromo-1,2-difluoroethene and their degradation products. europa.eu

Total Oxidizable Precursors (TOP) Assay in Environmental Samples

The Total Oxidizable Precursor (TOP) assay is an analytical method designed to estimate the concentration of unknown per- and polyfluoroalkyl substances (PFAS) that can be transformed into measurable perfluoroalkyl acids (PFAAs). nih.gov The technique involves oxidizing a sample, typically with heat and persulfate under alkaline conditions, to convert these "precursor" compounds into stable perfluoroalkyl carboxylates (PFCAs) or other PFAAs that are quantifiable by standard analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). cdmsmith.comalsglobal.com An increase in the concentration of specific PFAAs after the oxidation process indicates the initial presence of oxidizable precursors in the sample. nih.gov

The TOP assay is a valuable tool for assessing the hidden environmental burden of PFAS precursors that are not captured by targeted analysis. alsglobal.com It has been successfully used to investigate PFAS contamination in various environmental media, including groundwater, wastewater, and aqueous film-forming foam (AFFF) impacted sites. cdmsmith.compfascentral.org For instance, studies on wastewater treatment plant effluents have shown that PFAA precursors can constitute a significant portion (30-60%) of the total PFAS mass. cdmsmith.com

Implications for 1,2-Dibromo-1,2-difluoroethene

While the TOP assay was developed for PFAS, its principles have significant implications for understanding the environmental fate of 1,2-Dibromo-1,2-difluoroethene. As a polyhalogenated alkene, 1,2-Dibromo-1,2-difluoroethene could potentially degrade or transform in the environment into various intermediate compounds. The presence of a carbon-carbon double bond makes it susceptible to oxidation. nist.gov The TOP assay could be adapted to determine if 1,2-Dibromo-1,2-difluoroethene or its immediate degradation products act as precursors to stable, terminal degradation products like PFCAs.

By comparing the analytical results of a sample before and after oxidation, researchers could quantify the potential for 1,2-Dibromo-1,2-difluoroethene to contribute to the formation of more persistent fluorinated compounds. This provides a more comprehensive risk assessment than simply measuring the concentration of the parent compound alone. nih.gov

Table 1: Illustrative Application of TOP Assay to a Hypothetical Water Sample Contaminated with Halogenated Ethene Precursors

AnalyteConcentration Pre-TOP Assay (ng/L)Concentration Post-TOP Assay (ng/L)Inferred Precursor Concentration (ng/L)
Perfluorobutanoic acid (PFBA)52520
Perfluoropentanoic acid (PFPeA)21816
Perfluorohexanoic acid (PFHxA)<110>9
Total PFAAs 7 53 46

This interactive table demonstrates how the TOP assay can reveal the presence of precursors. The increase in PFAA concentrations after the assay indicates that a significant portion of the fluorine-containing compounds were initially in forms not detected by standard targeted analysis.

Mass Balance Analysis for Unidentified Fluorinated Compounds

Mass balance analysis is an approach used to account for the total quantity of a specific element, such as fluorine, in an environmental sample. researchpod.org This method compares the total amount of organofluorine measured by a non-targeted method (like Combustion Ion Chromatography for Adsorbable Organic Fluorine or Extractable Organic Fluorine) with the sum of concentrations of all known, individually measured fluorinated compounds from targeted analyses. nih.gov The difference between these two values reveals the presence of unidentified organofluorine compounds (UOF). researchpod.orgnih.gov

Research has consistently shown that a large fraction of the total organofluorine in environmental samples cannot be explained by the limited number of compounds included in standard targeted analyses. nih.govnih.gov For example, a study of environmental samples from Norway found that in samples with detectable extractable organofluorine (EOF), more than 70% of the EOF could not be accounted for by the 37 PFAS compounds that were monitored. nih.gov In some air samples, known PFAS have accounted for only about 1% of the total organofluorine, meaning the remaining 99% is comprised of unknown compounds. researchpod.org This highlights a significant gap in our understanding of the diversity and concentration of fluorinated pollutants in the environment. tudelft.nl

Implications for 1,2-Dibromo-1,2-difluoroethene

For a compound like 1,2-Dibromo-1,2-difluoroethene, a fluorine mass balance approach is essential for tracking its complete environmental fate. Upon release into the environment, it can undergo various degradation processes, including oxidation, reduction, and photolysis, leading to the formation of numerous transformation products. nist.govoup.comenviro.wiki Targeted analytical methods may only measure the parent compound and a few expected byproducts, missing a potentially large fraction of other brominated and fluorinated degradants.

By conducting a fluorine mass balance, researchers can determine if the degradation of 1,2-Dibromo-1,2-difluoroethene leads to a cascade of unidentified organofluorine compounds. This is crucial because these unknown transformation products may have their own distinct toxicological and environmental profiles. Closing the mass balance is a key step toward ensuring that the degradation of a specific contaminant does not lead to the formation of other, equally or more problematic substances. tudelft.nl

Table 2: Example of a Fluorine Mass Balance Analysis in Environmental Media

Environmental MediumTotal Extractable Organofluorine (EOF) (pmol/L)Sum of Targeted PFAS (pmol/L)Unidentified Organofluorine (UOF) (pmol/L)UOF as % of Total EOF
Surface Water1500450105070%
Sediment (pore water)80020060075%
Fish Liver (extract)2200600160073%

This interactive table, based on findings from studies like Yeung et al. (2021) nih.gov, illustrates how mass balance analysis reveals a significant portion of unidentified organofluorine compounds across different environmental compartments.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,2-dibromo-1,2-difluoroethene?

Answer:
The synthesis typically involves sequential halogenation of ethene derivatives. A two-step approach is often used:

Fluorination : Start with 1,2-difluoroethene, synthesized via dehydrohalogenation of 1,2-difluoroethane using a strong base (e.g., KOH) under controlled temperatures .

Bromination : Introduce bromine via electrophilic addition. For stereochemical control, use bromine (Br₂) in a non-polar solvent (e.g., CCl₄) at low temperatures (−20°C) to minimize isomerization. Alternatively, in-situ bromine generation via HBr/H₂O₂ can reduce side reactions .
Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios critically influence regioselectivity and isomer purity.

Basic: What spectroscopic techniques are used to characterize 1,2-dibromo-1,2-difluoroethene and its isomers?

Answer:

  • FTIR Spectroscopy : Identifies C-Br (500–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretching vibrations. High-resolution FTIR can distinguish cis/trans isomers via differences in ν(C=C) and out-of-plane bending modes .
  • NMR Spectroscopy : ¹⁹F NMR is critical for differentiating isomers. Cis isomers show deshielded fluorine atoms (δ ≈ −120 ppm), while trans isomers exhibit upfield shifts (δ ≈ −140 ppm) due to reduced dipolar coupling .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z ≈ 228 for C₂Br₂F₂) and fragmentation patterns (e.g., loss of Br or F atoms) .

Basic: How do researchers differentiate between cis and trans isomers of 1,2-dibromo-1,2-difluoroethene?

Answer:

  • Dipole Moment Analysis : Cis isomers have a net dipole moment due to asymmetric halogen alignment, whereas trans isomers are non-polar. This is confirmed via microwave spectroscopy or computational dipole calculations .
  • X-ray Crystallography : Resolves spatial arrangements of Br and F atoms. Cis isomers show a dihedral angle <180°, while trans isomers adopt a planar geometry .
  • Thermodynamic Stability : Cis isomers are typically less stable (higher ΔG) due to steric strain, as shown by calorimetric studies .

Advanced: What mechanistic insights explain the interconversion of cis and trans isomers under thermal conditions?

Answer:
Isomerization proceeds via a π-bond rotation mechanism requiring significant energy to break the C=C π bond (activation energy ~158 kJ/mol). At elevated temperatures (e.g., 615 K), a catalyst (e.g., Pt/C) lowers the energy barrier, enabling dynamic equilibrium. Kinetic studies show:

  • Forward Rate (cis→trans) : Dominated by Boltzmann distribution of molecules exceeding Eₐ.
  • Reverse Rate (trans→cis) : Thermoneutral but kinetically disfavored due to higher entropy in trans .
    Table: Equilibrium Constants at Varying Temperatures
Temperature (K)Kₑq (trans/cis)
3000.001
6150.5
Data derived from gas-phase studies and DFT calculations .

Advanced: How do computational methods (e.g., DFT) aid in studying reaction pathways and electronic properties?

Answer:

  • Reaction Mechanisms : DFT (B3LYP/6-311++G**) models the transition state during bromination, revealing a bromonium ion intermediate stabilized by fluorine’s electron-withdrawing effect .
  • Vibrational Analysis : Predicts IR/Raman spectra with <5% deviation from experimental data, aiding in peak assignments .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ(C-F)→σ*(C-Br)), explaining regioselectivity in electrophilic attacks .

Advanced: How does kinetic metastability influence the isolation of cis vs. trans isomers?

Answer:

  • Thermodynamic Control : At high temperatures (615 K), trans dominates (lower ΔG).
  • Kinetic Control : At low temperatures (−20°C), cis is trapped due to rapid bromine addition preventing isomerization. Quenching the reaction with ice ensures cis retention .
    Methodological Note : Use differential scanning calorimetry (DSC) to monitor isomerization kinetics and optimize quenching times .

Advanced: How does the electronic interplay between bromine and fluorine affect reactivity in comparison to 1,2-dichloro-1,2-difluoroethene?

Answer:

  • Electrophilicity : Bromine’s lower electronegativity (vs. Cl) increases C-Br bond polarizability, making 1,2-dibromo-1,2-difluoroethene more reactive toward nucleophiles (e.g., OH⁻).
  • Steric Effects : Larger Br atoms increase steric hindrance in cis isomers, reducing reaction rates in SN2 mechanisms compared to chloro analogs .
    Table: Comparative Reactivity in SN2 Reactions
CompoundRelative Rate (k)
1,2-Dibromo-1,2-difluoroethene1.0
1,2-Dichloro-1,2-difluoroethene2.3
Data from kinetic studies using labeled nucleophiles .

Advanced: What strategies resolve contradictions in reported thermodynamic data for isomer stability?

Answer:
Discrepancies often arise from experimental conditions (gas vs. solution phase). To reconcile:

Standardize Methods : Use gas-phase calorimetry for ΔH measurements, avoiding solvent effects.

Cross-Validate with Computation : Compare experimental ΔG with CCSD(T)/CBS benchmarks .

Error Analysis : Quantify uncertainties in vibrational entropy contributions using statistical thermodynamics .

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